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Abstract
BAY-405 is a potent and selective, orally bioavailable small molecule inhibitor of Mitogen-

activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic

Progenitor Kinase 1 (HPK1).[1][2][3] MAP4K1 is an intracellular immune checkpoint that

negatively regulates T-cell receptor (TCR) signaling.[1] By inhibiting MAP4K1, BAY-405
enhances T-cell activation and effector function, overcoming key immunosuppressive

mechanisms within the tumor microenvironment.[1] Preclinical studies have demonstrated the

potential of BAY-405 to induce T-cell-dependent anti-tumor immunity, both as a monotherapy

and in combination with other immunotherapies, such as PD-L1 blockade.[1][2] This technical

guide provides an in-depth overview of the mechanism of action, preclinical data, and

experimental methodologies associated with BAY-405 in the context of cancer immunotherapy.

Introduction to MAP4K1 as a Therapeutic Target
Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1) is a serine/threonine kinase

predominantly expressed in hematopoietic cells.[1] It functions as a negative regulator of T-cell

activation downstream of the T-cell receptor (TCR). Upon TCR stimulation, MAP4K1 is

recruited to the signaling complex where it phosphorylates the adaptor protein SLP-76 (SH2

domain-containing leukocyte protein of 76 kDa), leading to the attenuation of the T-cell

response. The activity of MAP4K1 is enhanced by immunosuppressive factors commonly found

in the tumor microenvironment (TME), such as prostaglandin E2 (PGE2) and transforming
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growth factor-beta (TGFβ).[1] Therefore, pharmacological inhibition of MAP4K1 presents a

promising strategy to enhance anti-tumor immunity.

BAY-405: A Potent and Selective MAP4K1 Inhibitor
BAY-405 is an azaindole-based compound identified through systematic optimization of a lead

compound.[1] It is a highly potent and selective inhibitor of MAP4K1.

Biochemical and Cellular Activity
BAY-405 demonstrates nanomolar potency in biochemical assays and submicromolar activity

in cellular assays.[1] It is an ATP-competitive inhibitor of MAP4K1.[4]

Parameter Value Species Assay Type Reference

Biochemical

IC50

MAP4K1 (HPK1)
11 nM (at 10 µM

ATP)
Human

Kinase Activity

Assay
[4]

MAP4K1 (HPK1) 6.2 nM Human

ATP Binding

Competition

Assay

[4]

MAP4K1 (HPK1)
56 nM (at 1 mM

ATP)
Human

Kinase Activity

Assay
[4]

Cellular IC50

pSLP76

Inhibition
0.63 µM

Human (Jurkat T-

cells)

Cellular

Phosphorylation

Assay

[4]

Kinase Selectivity
BAY-405 exhibits a favorable selectivity profile against a broad panel of kinases, with a

significant margin of selectivity for MAP4K1 over other kinases, including those involved in TCR

signaling.[4]
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Kinase IC50 (nM)
Selectivity Ratio
(vs. MAP4K1)

Reference

MAP4K1 (HPK1) 11 1 [4]

ROCK2 >1400 >130 [4]

MAP4K3 71.5 6.5 [4]

A comprehensive kinase panel screening showed a selectivity score (S) of 0.080 at 1 µM

against 373 kinases.[4]

Mechanism of Action: Enhancing T-Cell Immunity
BAY-405 enhances T-cell-mediated anti-tumor immunity through the inhibition of MAP4K1,

which in turn prevents the negative regulation of TCR signaling.

Signaling Pathway
Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), a signaling

cascade is initiated. Lck and Fyn, two Src-family kinases, phosphorylate the immunoreceptor

tyrosine-based activation motifs (ITAMs) of the CD3 complex, leading to the recruitment and

activation of ZAP70. ZAP70 then phosphorylates key adaptor proteins, including LAT and SLP-

76, which nucleate the formation of a larger signaling complex. This complex activates

downstream pathways, including the PLCγ1-Ca2+, RAS-MAPK, and PKC pathways,

culminating in T-cell activation, proliferation, and cytokine production.

MAP4K1 acts as a crucial negative regulator in this pathway. Upon TCR stimulation, MAP4K1

is recruited to the signaling complex and phosphorylates SLP-76 at Serine 376. This

phosphorylation event leads to the dissociation of the SLP-76 signaling complex, thereby

dampening the T-cell response. Immunosuppressive molecules in the TME, such as PGE2 and

TGFβ, can enhance MAP4K1 activity, further suppressing anti-tumor immunity.

BAY-405, by inhibiting the kinase activity of MAP4K1, prevents the phosphorylation of SLP-76

at Ser376. This action sustains the TCR signaling cascade, leading to enhanced T-cell

activation and effector functions, even in the presence of PGE2 and TGFβ.
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BAY-405 Mechanism of Action

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b15614765?utm_src=pdf-body-img
https://www.benchchem.com/product/b15614765?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Efficacy
The anti-tumor activity of BAY-405 has been evaluated in syngeneic mouse models,

demonstrating its efficacy both as a single agent and in combination with checkpoint inhibitors.

In Vivo Monotherapy
In the B16-F10 melanoma and EMT6 breast cancer models, oral administration of BAY-405
resulted in a dose-dependent inhibition of tumor growth.[1] This anti-tumor effect was shown to

be T-cell dependent.[1]

Tumor
Model

Mouse
Strain

Treatment Dosing Outcome Reference

B16-F10

Melanoma
C57BL/6 BAY-405

30-100

mg/kg, p.o.,

b.i.d.

Dose-

dependent

tumor growth

inhibition

[1]

EMT6 Breast

Cancer
BALB/c BAY-405

30-100

mg/kg, p.o.,

b.i.d.

Dose-

dependent

tumor growth

inhibition

[1]

In Vivo Combination Therapy
The combination of BAY-405 with a PD-L1 blocking antibody resulted in superior anti-tumor

efficacy compared to either agent alone in the B16 melanoma model.[1] This suggests a

complementary mechanism of action between MAP4K1 inhibition and PD-1/PD-L1 blockade.

Tumor
Model

Mouse
Strain

Treatment Dosing Outcome Reference

B16-F10

Melanoma
C57BL/6

BAY-405 +

anti-PD-L1

60 mg/kg,

p.o., b.i.d.

(BAY-405)

Enhanced

tumor growth

inhibition vs.

monotherapy

[1]
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Pharmacokinetics and Pharmacodynamics
BAY-405 exhibits favorable pharmacokinetic properties that support oral dosing.[4]

Pharmacodynamic studies have shown that BAY-405 treatment leads to a reduction in

phosphorylated SLP76 levels in the spleen of treated mice, confirming target engagement in

vivo.[1]

Species Route Key PK Parameters Reference

Mouse p.o. Good oral exposure [1]

Rat p.o. Good oral exposure [4]

Dog p.o. Good oral exposure [4]

Clinical Development Status
As of the latest available information, BAY-405 is in the preclinical stage of development for

cancer immunotherapy.[2][5][6] There are no active or completed clinical trials for BAY-405 in

cancer listed in public registries. Other MAP4K1 inhibitors are currently being investigated in

clinical trials.[7]

Experimental Protocols
MAP4K1 Kinase Inhibition Assay (LanthaScreen™ Eu
Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based

competition binding assay.

Materials:

MAP4K1 enzyme

Europium-labeled anti-tag antibody

Alexa Fluor™ 647-labeled kinase tracer
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Assay buffer

Test compound (BAY-405)

384-well microplate

Procedure:

Prepare serial dilutions of BAY-405 in DMSO.

Add the test compound, MAP4K1 enzyme, and Eu-labeled antibody to the wells of the

microplate.

Add the Alexa Fluor™ 647-labeled tracer to initiate the binding reaction.

Incubate the plate at room temperature for 1 hour.

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 620 nm

(donor) and 665 nm (acceptor).

The ratio of the acceptor to donor emission is calculated. A decrease in the FRET signal

indicates displacement of the tracer by the test compound.

IC50 values are determined by plotting the FRET ratio against the concentration of the test

compound.
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Kinase Inhibition Assay Workflow

Cellular Phospho-SLP76 (Ser376) Assay (HTRF®)
This is a homogeneous time-resolved fluorescence (HTRF) sandwich immunoassay to

measure the phosphorylation of SLP76 in cell lysates.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b15614765?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Jurkat T-cells

Anti-CD3 antibody for stimulation

Lysis buffer

HTRF detection reagents:

Europium cryptate-labeled anti-SLP76 antibody

d2-labeled anti-phospho-SLP76 (Ser376) antibody

384-well low-volume white microplate

Procedure:

Culture Jurkat T-cells and seed into a 96-well plate.

Pre-incubate the cells with various concentrations of BAY-405.

Stimulate the cells with anti-CD3 antibody.

Lyse the cells to release intracellular proteins.

Transfer the cell lysates to a 384-well plate.

Add the HTRF detection antibodies.

Incubate the plate at room temperature.

Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665

nm.

The HTRF ratio is proportional to the amount of phosphorylated SLP76.

IC50 values are calculated based on the inhibition of the phospho-SLP76 signal.
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In Vivo Tumor Models
B16-F10 Melanoma Model:

Mouse Strain: C57BL/6

Tumor Cell Inoculation: Subcutaneous injection of B16-F10 cells into the flank.

Treatment: Oral administration of BAY-405 (e.g., twice daily) starting when tumors are

established.

Readouts: Tumor volume is measured regularly with calipers. At the end of the study, tumors

can be excised for further analysis (e.g., immune cell infiltration).

EMT6 Breast Cancer Model:

Mouse Strain: BALB/c

Tumor Cell Inoculation: Orthotopic injection of EMT6 cells into the mammary fat pad.

Treatment: Oral administration of BAY-405.

Readouts: Tumor volume is monitored. Efficacy can also be assessed by measuring survival.

Conclusion
BAY-405 is a promising preclinical candidate for cancer immunotherapy that targets the

intracellular immune checkpoint MAP4K1. Its ability to enhance T-cell activation and overcome

immunosuppression in the tumor microenvironment, both as a single agent and in combination

with PD-L1 blockade, warrants further investigation. The data presented in this guide highlight

the potential of BAY-405 to become a valuable component of future cancer treatment

regimens. Further studies are needed to evaluate its safety and efficacy in clinical settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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